molecular formula C16H12FN3O2 B10997556 6-fluoro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide

6-fluoro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide

Cat. No.: B10997556
M. Wt: 297.28 g/mol
InChI Key: KRHUQYDXDOIQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide is a heterocyclic organic compound that belongs to the quinoline family. This compound has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. The presence of fluorine and hydroxyl groups in its structure imparts unique chemical properties, making it valuable in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-fluoro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for imaging applications.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of 6-fluoro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, its fluorescent properties allow it to be used as a probe for studying molecular interactions and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide is unique due to the combination of its fluorine, hydroxyl, and pyridin-4-ylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H12FN3O2

Molecular Weight

297.28 g/mol

IUPAC Name

6-fluoro-4-oxo-N-(pyridin-4-ylmethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H12FN3O2/c17-11-1-2-14-12(7-11)15(21)13(9-19-14)16(22)20-8-10-3-5-18-6-4-10/h1-7,9H,8H2,(H,19,21)(H,20,22)

InChI Key

KRHUQYDXDOIQEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.